N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide

Description

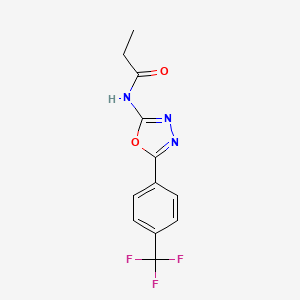

N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-(trifluoromethyl)phenyl group and at position 2 with a propionamide moiety.

Properties

IUPAC Name |

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2/c1-2-9(19)16-11-18-17-10(20-11)7-3-5-8(6-4-7)12(13,14)15/h3-6H,2H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHZBIYFWRCDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethylphenyl group. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The trifluoromethylphenyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the oxadiazole ring and the subsequent introduction of the trifluoromethylphenyl group.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the oxadiazole ring or the trifluoromethyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups into the phenyl ring or the oxadiazole ring.

Scientific Research Applications

Anticancer Research

The compound exhibits notable anticancer properties, which have been explored in various studies. A significant investigation reported that derivatives of N-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-amines demonstrated substantial activity against multiple cancer cell lines. For instance, one derivative showed a growth inhibition percentage (GI%) greater than 50% against several cell lines including NCI-H522 and K-562 at a concentration of 10 µM .

Case Study: Anticancer Activity Profile

| Cell Line | % GI (N-(4-(trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine) |

|---|---|

| NCI-H522 | 53.24 |

| K-562 | 47.22 |

| MOLT-4 | 43.87 |

| LOX-IMVI | 43.62 |

| HL-60(TB) | 40.30 |

This compound has shown better efficacy than imatinib against a panel of 36 cancer cell lines . The mechanism of action is believed to involve the inhibition of telomerase activity, which is crucial for cancer cell proliferation .

Antioxidant Activity

In addition to its anticancer properties, N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide has demonstrated promising antioxidant capabilities. One derivative was reported to have an IC50 value of 15.14 µM in DPPH radical scavenging assays, indicating its potential as an antioxidant agent . This property is essential for mitigating oxidative stress-related diseases.

Antimicrobial Properties

Emerging research has also highlighted the antimicrobial potential of oxadiazole derivatives. The structural features of this compound contribute to its efficacy against various pathogens. For example, studies have indicated that oxadiazole compounds can inhibit bacterial growth and show antifungal activity .

Summary of Biological Activities

| Activity | Findings |

|---|---|

| Anticancer | Significant GI% against multiple cancer cell lines |

| Antioxidant | IC50 = 15.14 µM in DPPH assay |

| Antimicrobial | Inhibitory effects on bacterial and fungal strains observed |

Mechanism of Action

The mechanism of action of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide involves its interaction with specific molecular targets. The trifluoromethyl group and the oxadiazole ring play crucial roles in its binding affinity and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule, differing in substituents or functional groups:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Trifluoromethyl vs. Chloro/Pyridyl Groups : The -CF₃ group in the target compound (electron-withdrawing) contrasts with the -Cl (moderately electron-withdrawing) in ’s compound and the pyridin-4-yl group (electron-deficient aromatic ring). These differences alter charge distribution, affecting binding to biological targets or catalytic sites .

- Sulfanyl vs.

Pharmacological Implications

- Bioavailability : The trifluoromethyl group in the target compound enhances metabolic resistance compared to the isopropyl group in ’s analog, which may undergo faster oxidative degradation .

- Binding Interactions : The indole moiety in ’s compound allows for π-π stacking with aromatic residues in proteins, a feature absent in the target molecule’s simpler phenyl group .

Biological Activity

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is a novel compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antioxidant domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H10F3N3O

- Molecular Weight : 273.23 g/mol

- CAS Number : 202823-23-2

The compound features a trifluoromethyl group attached to a phenyl ring, linked to a 1,3,4-oxadiazole moiety. This unique structure contributes to its biological activities.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. In particular, the compound this compound has been evaluated against various cancer cell lines.

Case Studies and Findings

-

Cell Line Sensitivity :

- A study reported that derivatives of oxadiazoles showed notable activity against melanoma and leukemia cell lines. The most sensitive cell lines included NCI-H522 and K-562, with growth inhibition percentages (GI%) of 53.24% and 47.22%, respectively .

- The compound exhibited better GI% than imatinib against multiple cancer cell lines .

-

Mechanism of Action :

- Oxadiazole derivatives are thought to induce apoptosis in cancer cells through various mechanisms such as inhibiting enzymes involved in DNA replication and repair (e.g., thymidylate synthase and topoisomerase II) . Molecular docking studies suggest strong interactions between the oxadiazole scaffold and cancer-related proteins .

- Comparative Efficacy :

Antioxidant Activity

In addition to anticancer properties, this compound has shown promising antioxidant activity.

Research Findings

- DPPH Assay :

- Structure-Activity Relationship (SAR) :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.